Peroxide, bis(pentafluorobenzoyl)
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Overview
Description
Peroxide, bis(pentafluorobenzoyl) is an organic peroxide compound known for its high reactivity and stability. It is primarily used as an initiator in polymerization reactions and as a reagent in organic synthesis. The compound is characterized by the presence of two pentafluorobenzoyl groups attached to a peroxide linkage, making it highly reactive towards various substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peroxide, bis(pentafluorobenzoyl) can be synthesized by treating pentafluorobenzoyl chloride with alkaline hydrogen peroxide. The reaction typically involves the following steps :
- Dissolution of pentafluorobenzoyl chloride in an organic solvent such as dichloromethane.
- Addition of an aqueous solution of hydrogen peroxide and sodium hydroxide to the reaction mixture.
- Stirring the mixture at a controlled temperature to facilitate the formation of the peroxide compound.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods
Industrial production of peroxide, bis(pentafluorobenzoyl) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Peroxide, bis(pentafluorobenzoyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under specific conditions, it can be reduced to form pentafluorobenzoic acid and other related compounds.
Substitution: The peroxide linkage can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alkenes and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Fluorinated biphenyls and pentafluorophenyl pentafluorobenzoate.
Reduction: Pentafluorobenzoic acid and related compounds.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Peroxide, bis(pentafluorobenzoyl) has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of peroxide, bis(pentafluorobenzoyl) involves the cleavage of the peroxide bond to form reactive radicals. These radicals can interact with various molecular targets, leading to the oxidation or modification of the target molecules. The specific pathways involved depend on the nature of the substrate and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Di-tert-butyl peroxide: Used as a radical initiator in polymerization reactions.
Cumene hydroperoxide: Employed in the production of phenol and acetone.
Uniqueness
Peroxide, bis(pentafluorobenzoyl) is unique due to its high reactivity and stability, which makes it suitable for a wide range of applications. Its fluorinated structure also imparts unique properties, such as increased resistance to chemical degradation and enhanced oxidative potential .
Properties
CAS No. |
22236-19-7 |
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Molecular Formula |
C14F10O4 |
Molecular Weight |
422.13 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorobenzoyl) 2,3,4,5,6-pentafluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14F10O4/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)27-28-14(26)2-5(17)9(21)12(24)10(22)6(2)18 |
InChI Key |
PPVPVKZXQJZBRA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)OOC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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